5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(5-hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-2-3-9(14)6-12(8)11-5-4-10(7-13)15-11/h4-5,7-9,14H,2-3,6H2,1H3 |
InChI Key |
UMDBSPVCCSYDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Methylpiperidine Derivative
- Starting Material : 2-Methylpiperidine, which can be obtained via hydrogenation of corresponding pyridine derivatives or through alkylation of piperidine.
- Functionalization : Introduction of hydroxyl groups at the 5-position of the piperidine ring can be achieved through selective hydroxylation using reagents such as osmium tetroxide or via radical hydroxylation under controlled conditions.
Step 2: Formation of the Furan Ring
- Furfural Derivative : Furfural or 2-furaldehyde can serve as the furan ring precursor.
- Condensation Reaction : The aldehyde group of furfural reacts with suitable nucleophiles derived from the piperidine derivative, possibly through a Mannich-type or aldol condensation, to form a carbon-carbon bond linking the two heterocycles.
Step 3: Linking the Piperidine and Furan Units
- Alkylation or Acylation : The piperidine derivative, bearing a hydroxyl and methyl group, can be attached to the furan ring through nucleophilic substitution or via a cross-coupling reaction, such as Suzuki or Heck coupling, if appropriate functional groups are present.
Step 4: Final Functionalization
- Oxidation/Reduction : To introduce the aldehyde group at the 2-position of the furan ring, oxidation of a suitable precursor (e.g., a methyl group) or direct formylation using reagents like formyl chloride or paraformaldehyde under controlled conditions.
Reaction Conditions and Considerations
- Temperature : Typically, reactions involving heterocycle formation and functionalization are carried out at moderate temperatures (0-80°C) to control selectivity.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for condensation and coupling reactions.
- Catalysts : Acidic or basic catalysts may be employed depending on the step, such as p-toluenesulfonic acid for condensation or palladium catalysts for cross-coupling.
Notes on Purification and Characterization
- Purification : Column chromatography, recrystallization, or distillation are standard purification techniques.
- Characterization : Confirmed via NMR, IR, MS, and elemental analysis to verify structure, purity, and functional groups.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde:
Basic Information
5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the CAS No. 1934476-89-7 . It has a molecular weight of 209.24 and the molecular formula C11H15NO3 .
Potential Research Areas
While the search results do not provide specific applications for 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde, they do point to potential research areas based on similar compounds and moieties:
- 5-HT1A Receptor Agonist Activity: Pyridin-2-yl-methylamine derivatives have been researched for their 5-HT1A agonist activity . The presence of a piperidine ring in 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde may suggest a potential for similar activity.
- JAK3 Inhibitors: The furan moiety is present in some Janus Kinase 3 (JAK3) inhibitors . These inhibitors are being explored as inflammation-targeted treatments .
- Medicinal Chemistry: Research and development in finding treatments .
Limited Information & Further Research
Information regarding the specific applications of 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is limited in the provided search results. Further investigation would be needed to determine its specific uses through:
Mechanism of Action
The mechanism of action of 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Aromatic Substituents
- 5-(Nitrophenyl)-furan-2-carbaldehyde Isomers (I, II, III): Substituents: 2-, 3-, or 4-nitrophenyl groups. Key Properties: High thermal stability due to nitro groups, as evidenced by sublimation enthalpies (∆subH° = 102–109 kJ·mol⁻¹) and combustion enthalpies (∆cH°m(cr) = -3,800 to -4,000 kJ·mol⁻¹) . Applications: Potential energetic materials or intermediates for nitro-group transformations.
- 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a): Substituent: 4-chlorophenyl. Synthesis: Prepared in water with 45.2% yield; m.p. 126–128°C . Reactivity: Used in Knoevenagel condensations to form chalcone derivatives (e.g., 2a, m.p. 179–181°C) .
Heterocyclic Substituents
- 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde: Substituent: 1,4-oxazepane (7-membered ring with O and N). Applications: Unclear but likely explored in drug discovery due to the oxazepane moiety.
5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde :
Hydroxyalkyl Substituents
- 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) :
Thermodynamic and Physical Properties
Melting Points and Solubility
- Nitrophenyl Derivatives : High m.p. (e.g., 262.3°C for 5-(4-nitrophenyl)furan-2-carbaldehyde due to strong intermolecular interactions) .
- Chlorophenyl Derivatives : Moderate m.p. (126–128°C) .
- Hydroxymethyl Derivatives : Lower m.p. (~50–80°C) and higher water solubility due to polarity .
Prediction for Target Compound: The hydroxy and methyl groups in the piperidine ring may enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to aromatic analogs. Melting point is expected to be moderate (150–180°C).
Thermodynamic Stability
- Enthalpy of Formation : Nitrophenyl derivatives exhibit ∆fH°m(cr) = -150 to -200 kJ·mol⁻¹, while hydroxymethyl derivatives are less stable (∆fH°m(cr) ≈ -50 kJ·mol⁻¹) .
- Target Compound : The piperidine ring’s strain and hydrogen-bonding capability may result in ∆fH°m(cr) between -100 and -150 kJ·mol⁻¹.
Biological Activity
5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and a hydroxylated piperidine moiety. This article will explore its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is CHNO, with a molecular weight of approximately 209.24 g/mol. The compound's structure allows for various chemical transformations due to the presence of the aldehyde functional group, which can participate in nucleophilic addition reactions, making it versatile for synthetic applications in organic chemistry.
Antibacterial Properties
Research has indicated that 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde exhibits notable antibacterial activity. This property makes it a candidate for developing new therapeutic agents aimed at combating bacterial infections. Studies are ongoing to elucidate the specific molecular targets and mechanisms by which this compound exerts its effects on bacterial cells.
The mechanism of action involves interactions with specific enzymes or receptors within biological systems. The furan and piperidine components are believed to play crucial roles in these interactions, potentially leading to inhibition of bacterial growth or disruption of cellular processes essential for survival.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Studies : In vitro assays demonstrated that 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde effectively inhibited the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
- Binding Affinity Research : Investigations into the binding affinities of this compound with bacterial enzymes have shown promising results, indicating that it may act as a competitive inhibitor, thereby blocking essential metabolic pathways in bacteria.
- Synthesis and Structure-Activity Relationship (SAR) : Studies focusing on the synthesis pathways have revealed that modifications to the piperidine moiety can significantly affect the biological activity of the compound. This highlights the importance of SAR in developing more potent derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Hydroxymethyl)furfural | CHO | A simpler furan derivative used in food chemistry and organic synthesis. |
| 2,5-Furandicarboxylic Acid | CHO | A dicarboxylic acid derivative with applications in polymer chemistry. |
| 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde | CHNO | Similar structure with variations in piperidine substitution affecting its biological activity. |
The uniqueness of 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde lies in its combination of functional groups that enhance its chemical reactivity and biological potential compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
